molecular formula C17H21N3 B5320474 1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane

1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane

Cat. No.: B5320474
M. Wt: 267.37 g/mol
InChI Key: OEBFUDMPBQORDS-UHFFFAOYSA-N
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Description

1-Phenyl-4-(4-pyridinylmethyl)-1,4-diazepane is a heterocyclic organic compound that features a diazepane ring substituted with phenyl and pyridinylmethyl groups

Properties

IUPAC Name

1-phenyl-4-(pyridin-4-ylmethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-2-5-17(6-3-1)20-12-4-11-19(13-14-20)15-16-7-9-18-10-8-16/h1-3,5-10H,4,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBFUDMPBQORDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=CC=CC=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with benzyl chloride and 4-pyridinemethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the diazepane nitrogen atoms attack the electrophilic carbon atoms of benzyl chloride and 4-pyridinemethanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(4-pyridinylmethyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridinylmethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-Phenyl-4-(4-pyridinylmethyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anxiolytic or anticonvulsant agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-4-(4-pyridinylmethyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

    1-Phenyl-4-(4-pyridinylmethyl)-1,4-piperidinyl: Another similar compound with a piperidinyl ring.

Uniqueness

1-Phenyl-4-(4-pyridinylmethyl)-1,4-diazepane is unique due to its diazepane ring, which imparts different chemical and biological properties compared to its piperazine and piperidinyl analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

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